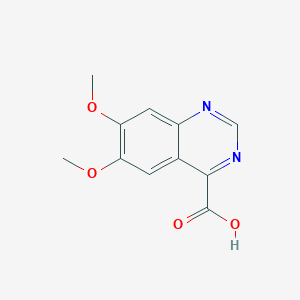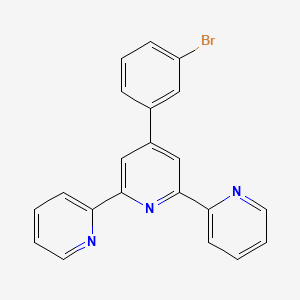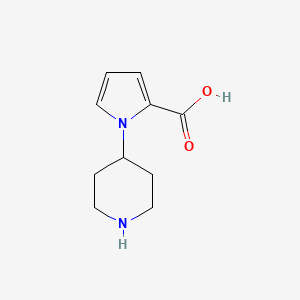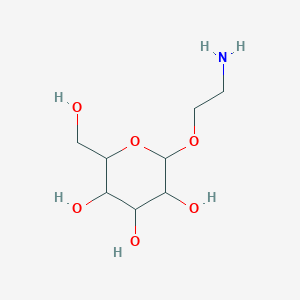
6,7-Dimethoxyquinazoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxyquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C11H10N2O4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinazoline-4-carboxylic acid typically involves the reaction of 6,7-dimethoxy-2-aminobenzamide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6,7-Dimethoxyquinazoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyquinazoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell proliferation. Additionally, it can bind to receptors, modulating signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: Lacks the carboxylic acid group but shares the same quinazoline core.
4,6,7-Trimethoxyquinazoline: Contains an additional methoxy group at the 4-position.
6,7-Dimethoxy-2-phenylquinazoline: Substituted with a phenyl group at the 2-position.
Uniqueness
6,7-Dimethoxyquinazoline-4-carboxylic acid is unique due to the presence of both methoxy groups and a carboxylic acid group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
6,7-dimethoxyquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-3-6-7(4-9(8)17-2)12-5-13-10(6)11(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
GQIRXUVSCIFJLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1-Acetyl-piperidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B12281869.png)




![O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B12281885.png)
![Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B12281895.png)

![(2,2,3a-Trimethyl-4-oxo-6,6a-dihydrofuro[3,4-d][1,3]dioxol-6-yl)methyl methanesulfonate](/img/structure/B12281905.png)
